(1-Ethylazetidin-3-yl)methanol
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Overview
Description
(1-Ethylazetidin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylazetidin-3-yl)methanol typically involves the ring-opening polymerization of azetidine derivatives. This can be achieved through both anionic and cationic polymerization mechanisms . The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, utilizing advanced reactors and purification systems to handle the compound’s reactivity and ensure consistent quality. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to manage the compound’s reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives .
Scientific Research Applications
(1-Ethylazetidin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Ethylazetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines but still highly reactive under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Ethylazetidin-3-yl)methanol include other azetidine derivatives such as (1-Methylazetidin-3-yl)methanol and this compound . These compounds share the azetidine ring structure but differ in their substituents, which can influence their reactivity and applications.
Uniqueness
What sets this compound apart from similar compounds is its specific ethyl group substitution, which can affect its chemical properties and reactivity. This unique structure allows it to participate in distinct reactions and form specific products that may not be achievable with other azetidine derivatives .
Properties
IUPAC Name |
(1-ethylazetidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAVLNFEPTZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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